Methyl 3-(carbamoylamino)benzoate
Description
Methyl 3-(carbamoylamino)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position and a carbamoylamino (urea-like) substituent at the meta position of the aromatic ring. The carbamoylamino group distinguishes it from simpler alkyl benzoates, suggesting unique physicochemical and toxicological profiles worthy of comparative analysis.
Properties
IUPAC Name |
methyl 3-(carbamoylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-8(12)6-3-2-4-7(5-6)11-9(10)13/h2-5H,1H3,(H3,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANIDQGAPAHUJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384929 | |
| Record name | Methyl 3-(carbamoylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65081-75-6 | |
| Record name | Methyl 3-(carbamoylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65081-75-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(carbamoylamino)benzoate typically involves the reaction of 3-aminobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(carbamoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include various substituted benzoic acids, amines, and ester derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 3-(carbamoylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(carbamoylamino)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare Methyl 3-(carbamoylamino)benzoate with structurally related compounds, focusing on synthesis, substituent effects, and physicochemical/toxicological data derived from the provided evidence.
Methyl Benzoate
Structure : Simplest analog, lacking substituents on the aromatic ring.
Key Comparisons :
- Physicochemical Properties: Methyl benzoate (C₈H₈O₂, MW 136.15 g/mol) is sparingly soluble in water but miscible with organic solvents.
- Toxicity: Methyl benzoate exhibits low acute toxicity (oral LD₅₀ in rats: 1170 mg/kg) and is widely used in cosmetics.
- Applications: Methyl benzoate is utilized as a flavoring agent and solvent. The urea moiety in this compound could expand its utility to pharmaceutical intermediates or agrochemicals.
Methyl 3-((Pyrrolidin-1-yl)methyl)benzoate
Structure : Meta-substituted with a pyrrolidine-methyl group.
Key Comparisons :
- Synthesis: Prepared via alkylation of methyl 3-(bromomethyl)benzoate with pyrrolidine (99% yield, using K₂CO₃/NaI in acetonitrile) .
- Physicochemical Properties: The pyrrolidine group introduces basicity, enhancing solubility under acidic conditions. The carbamoylamino group, being neutral but polar, may favor solubility in polar aprotic solvents.
- The carbamoylamino group’s hydrogen-bonding capacity might similarly target biological macromolecules .
Methyl (3-Hydroxyphenyl)-carbamate
Structure : Carbamate group at the meta position.
Key Comparisons :
- Functional Group Differences: The carbamate (ester of carbamic acid) vs. carbamoylamino (urea derivative) affects stability. Carbamates are prone to hydrolysis, whereas ureas are more resistant, suggesting greater metabolic stability for this compound .
- Safety Data: Methyl (3-hydroxyphenyl)-carbamate’s GHS classification includes hazard codes for acute toxicity and skin irritation, emphasizing the need for careful handling. The carbamoylamino group’s safety profile remains uncharacterized .
Methyl 3-(Cyclopropylmethoxy)-4-hydroxybenzoate
Structure : Ether and hydroxyl substituents at positions 3 and 3.
Key Comparisons :
- Substituent Position Effects: A corrigendum for this compound highlights the critical influence of substituent orientation on crystallographic and biological properties. For this compound, the meta-substituted urea group may optimize interactions with target proteins or crystal packing .
- Synthetic Robustness: The synthesis of this compound required iterative optimization, underscoring challenges in preparing polysubstituted benzoates. This compound’s synthesis may similarly demand precise conditions .
Methyl o-Benzoyl Benzoate
Structure : Di-ester with a benzoyl group at the ortho position.
Key Comparisons :
- Applications: Used in polymer and dye industries. The carbamoylamino group’s hydrogen-bonding capacity could redirect applications toward drug delivery systems or supramolecular chemistry.
Biological Activity
Methyl 3-(carbamoylamino)benzoate, a compound with the molecular formula C₉H₁₁N₃O₃, has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate core with a carbamoylamino substituent. The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Weight : Approximately 195.20 g/mol
- CAS Number : 65081-75-6
This compound has been identified as an inhibitor of certain enzymes, which can lead to various biological effects. The specific pathways and targets of this compound are still under investigation, but preliminary studies suggest it may interact with key regulatory proteins involved in cellular processes such as proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and colon cancer cells, at micromolar concentrations.
Enzyme Inhibition
The compound acts as an enzyme inhibitor, affecting the activity of specific targets involved in metabolic pathways. For example, it has been reported to inhibit enzymes associated with nucleotide synthesis, which is crucial for cancer cell proliferation. This inhibition can lead to a decrease in the synthesis of DNA and RNA, ultimately resulting in reduced tumor growth.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM for breast cancer cells and 20 µM for colon cancer cells.
- Mechanistic Insights : Further mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways. Flow cytometry analysis showed an increase in the percentage of apoptotic cells following treatment with this compound .
- Comparative Analysis : When compared to other known anticancer agents, this compound exhibited a unique profile of enzyme inhibition and cytotoxicity. A comparative study highlighted its effectiveness relative to traditional chemotherapeutics, suggesting potential as a novel therapeutic agent.
Data Table: Comparative Biological Activity
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Structure | Anticancer activity; enzyme inhibition | Induces apoptosis via caspase activation |
| GSK1379725A | Structure | Selective BPTF ligand | High selectivity with Kd = 2.8 µM |
| Compound X | Structure | Inhibitor of BRD4 | Different binding site specificity |
| Compound Y | Structure | Modulator of K-Ras | Targets different signaling pathway |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
